
4-Allyl-2-isopropyl-5-methyl-oxazole
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Overview
Description
4-Allyl-2-isopropyl-5-methyl-oxazole is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 4-Allyl-2-isopropyl-5-methyl-oxazole, which has shown effectiveness against various bacterial strains. The compound was evaluated for its ability to inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The results indicated moderate antimicrobial activity, with minimum inhibitory concentration (MIC) values demonstrating its potential as an antibacterial agent.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Growth Inhibition Diameter (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 8 | 125 |
Bacillus subtilis | 9 | 125 |
Enterococcus faecium | 10 | 125 |
Candida albicans | 8 | 125 |
The compound exhibited a broader spectrum of activity against Gram-positive strains compared to some standard antibiotics, suggesting its potential role in developing new antimicrobial agents .
Anticancer Research
Cytotoxicity and Antiproliferative Effects
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies involving various cancer cell lines have shown that the compound can inhibit cell proliferation effectively.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (nM) |
---|---|
Jurkat | 0.35 |
SEM | 0.5 |
PANC-1 | 4.6 |
SK-MEL-2 | 20 |
The relative positions of substituents on the oxazole ring were found to significantly influence the antiproliferative activity, indicating that structural modifications could enhance efficacy against specific cancer types .
Case Study: In Silico Evaluations
In silico studies have been conducted to predict the binding affinity of this compound to various protein targets associated with bacterial resistance and cancer proliferation. Molecular docking simulations suggest that it can effectively fit into the active sites of these proteins, potentially leading to significant therapeutic outcomes .
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
5-methyl-2-propan-2-yl-4-prop-2-enyl-1,3-oxazole |
InChI |
InChI=1S/C10H15NO/c1-5-6-9-8(4)12-10(11-9)7(2)3/h5,7H,1,6H2,2-4H3 |
InChI Key |
IIQXSLIJIZOYIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C(C)C)CC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.